![molecular formula C19H20N4O2 B5635316 4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5635316.png)
4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions. For instance, the synthesis of 4-[(2-pyridyl)methyl]aminofuran derivatives through a three-component reaction involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate (DMAD) or allenoates has been demonstrated. This reaction proceeds via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, typically yielding moderate outcomes (Pan et al., 2010). Similarly, the synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine via Weidenhagen reaction and subsequent reactions to produce isomeric compounds highlights the versatility in synthesizing complex imidazo[1,2-a]pyridine derivatives (El’chaninov et al., 2014).
Molecular Structure Analysis
The molecular structure of related imidazo[1,2-a]pyridine compounds has been characterized using techniques such as X-ray diffraction. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing insights into molecular geometry, hydrogen bonding, and π-π interactions within the crystal packing (Rodi et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of imidazo[1,2-a]pyridine derivatives can be highlighted by their participation in various chemical reactions. For instance, the aminomethylation of 2-(2-furyl)imidazo[1,2-a]pyridine, which primarily occurs at the 3 position of the imidazopyridine system, showcases the reactivity of such compounds under different conditions (Saldabol et al., 1971).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and interaction forces within the crystals, are crucial for understanding their stability and potential applications. The study of vibrational spectra, X-ray, and molecular structure of imidazo[4,5-b]pyridine derivatives has contributed to a deeper understanding of these aspects (Lorenc et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for substitution reactions, are essential for the functionalization and further application of these compounds. The facile synthesis of imidazo[4,5-b]pyridines and -pyrazines using a Pd-catalyzed amide coupling reaction illustrates the chemical versatility and potential for generating diverse derivatives (Rosenberg et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
furan-2-yl-[4-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(17-2-1-13-25-17)22-10-5-16(6-11-22)18-21-9-12-23(18)14-15-3-7-20-8-4-15/h1-4,7-9,12-13,16H,5-6,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDUIBOCNNNRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CC=NC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5635250.png)

![2-methyl-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-5-(methylsulfonyl)pyrimidine](/img/structure/B5635272.png)


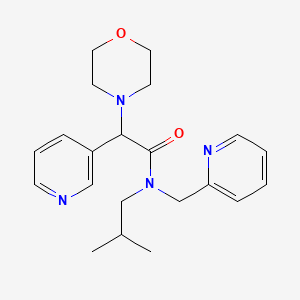
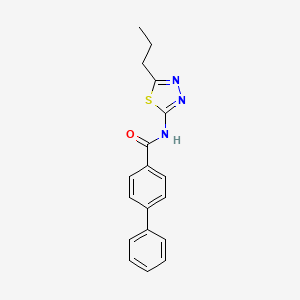
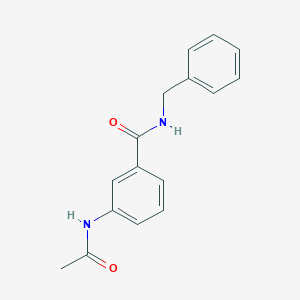
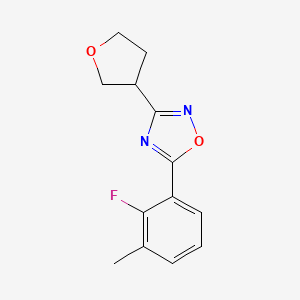
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine](/img/structure/B5635303.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)
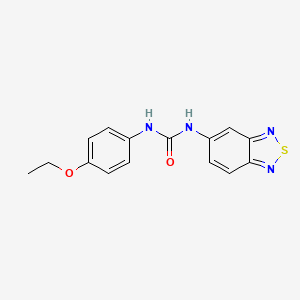
![1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5635314.png)